molecular formula C8H6F2O2 B3130332 2-(3,4-Difluorophenoxy)acetaldehyde CAS No. 342435-27-2

2-(3,4-Difluorophenoxy)acetaldehyde

Cat. No. B3130332
Key on ui cas rn: 342435-27-2
M. Wt: 172.13 g/mol
InChI Key: RNQLPHHLLJDRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07026336B1

Procedure details

4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal (3.3 ml, 27.9 mmol) and potassium carbonate (6.5 g, 47.1 mmol) were added to a solution of 3,4-difluorophenol (3.0 g, 23.4 mmol) in DMF (65 ml). The mixture was heated to 120° C. for 4 hours, cooled to room temperature and then quenched with a solution of aqueous ammonium chloride. The product was extracted into ethyl acetate, washed with water and brine, dried over magnesium sulphate, filtered and concentrated in vacuo to yield the title compound (5.1 g, 97%); 1H NMR (CDCl3) 3.45 (6H, s), 3.93 (2H, d, J 5.1 Hz), 4.67 (1H, t, J 5.1 Hz), 6.60 (1H, m), 6.74 (1H, m) and 7.03 (1H, m). Step 2. (3,4-Difluorophenoxy)-acetaldehyde A solution containing the product from Step 1 (5.1 g, 23.4 mmol), glacial acetic acid (4.5 ml) and concentrated sulphuric acid (2.7 ml) in water (50 ml) was heated at 100° C. for 5 hours. After cooling to room temperature, the product was extracted into diethyl ether. The organic extract was washed with aqueous sodium hydrogen carbonate solution, dried over magnesium sulphate, filtered an concentrated in vacuo. The product was purified by silica gel chromatography eluting with ethyl acetate:hexane (30:70) to yield the title compound (2.74 g, 68%); 1H NMR (CDCl3) 4.52 (2H, s), 6.59 (1H, m), 6.83 (1H, m), 7.08 (1H, m) and 9.82 (1H, s).
Name
4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
COC(OC)CBr.C[O:9][CH:10](OC)[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15]([F:20])[CH:14]=1.C(=O)([O-])[O-].[K+].[K+].FC1C=C(O)C=CC=1F>CN(C=O)C>[F:20][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][C:16]=1[F:19])[O:12][CH2:11][CH:10]=[O:9] |f:0.1,2.3.4|

Inputs

Step One
Name
4-(2,2-Dimethoxyethoxy)-1,2-difluorobenzene Bromoacetaldehyde dimethyl acetal
Quantity
3.3 mL
Type
reactant
Smiles
COC(CBr)OC.COC(COC1=CC(=C(C=C1)F)F)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
65 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with a solution of aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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